molecular formula C23H19FN2O2S B2674314 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899948-84-6

1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2674314
CAS No.: 899948-84-6
M. Wt: 406.48
InChI Key: JWZACGBZLKRNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (molecular formula: C₂₂H₁₈F₄N₂O₂) features a pyrrolo[1,2-a]pyrazine core fused with a tetrahydroquinoline-like structure. Key substituents include:

  • 1-(4-Fluorophenyl): An electron-withdrawing aryl group at position 1, enhancing electrophilicity and influencing binding interactions.

This compound is part of a broader class of bioactive molecules explored for therapeutic applications, though specific pharmacological data remain undisclosed in the provided evidence.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c24-20-10-7-18(8-11-20)23-22-6-3-13-25(22)14-15-26(23)29(27,28)21-12-9-17-4-1-2-5-19(17)16-21/h1-13,16,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZACGBZLKRNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the core structure.

    Attachment of the Naphthalene Sulfonyl Group: This can be done through sulfonylation reactions using naphthalene sulfonyl chloride and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrolo[1,2-a]pyrazine core exhibits electrophilic substitution at positions activated by electron-donating groups. Key reactions include:

Reaction Type Conditions Outcome Reference
Nitration HNO₃/H₂SO₄, 0–5°CSubstitution at C-3 or C-7 positions of the pyrazine ring
Sulfonation SO₃/H₂SO₄, 50°CSulfonation preferentially at the pyrrole moiety
Halogenation Cl₂ or Br₂ in CH₂Cl₂, RTBromination at C-8 of the pyrrolo system

For the target compound, the 4-fluorophenyl group directs electrophilic attacks to para positions, while the naphthalene sulfonyl group deactivates the adjacent regions due to its electron-withdrawing nature .

Nucleophilic Reactions

The sulfonyl group facilitates nucleophilic substitution or displacement under basic conditions:

Reaction Type Conditions Outcome Reference
Aminolysis NH₃/EtOH, refluxReplacement of sulfonyl group with amines (limited by steric hindrance)
Hydrolysis NaOH/H₂O, 80°CCleavage of sulfonamide bond to form sulfonic acid derivatives

The bulky naphthalene-2-sulfonyl group may reduce reactivity in these pathways compared to smaller sulfonyl substituents .

Cycloaddition and Metalation

The pyrrolo[1,2-a]pyrazine system participates in cycloadditions and metalation:

Reaction Type Conditions Outcome Reference
1,3-Dipolar Cycloaddition Ylide formation with CH₃I, then alkyne dipolarophilesFormation of fused tricyclic compounds (e.g., dipyrrolo[1,2-a]pyrazines)
Lithiation LDA, THF, –78°CMetalation at C-5, followed by alkylation or acylation

These reactions enable structural diversification, particularly for drug discovery applications .

Redox Reactions

The sulfonamide group and heterocyclic core exhibit redox activity:

| Reaction Type | Conditions

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various derivatives related to this compound. For instance:

  • In Vitro Antimicrobial Evaluation : A series of compounds derived from pyrazole frameworks exhibited significant antimicrobial activities against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
100.30Escherichia coli

Antiviral Properties

The compound has shown promise in antiviral applications as well:

  • Yellow Fever Virus Inhibition : Derivatives of sulfonyl-containing compounds have been synthesized and tested for their ability to inhibit yellow fever virus. The incorporation of naphthalene sulfonyl moieties has been linked to enhanced antiviral activity, suggesting a potential pathway for developing antiviral drugs targeting viral infections .
  • Broad-Spectrum Antiviral Activity : Pyrazole derivatives have been explored as antiviral agents against various viruses including HIV and influenza. These compounds demonstrated significant inhibition against viral replication in cell-based assays, with some exhibiting exceptional efficacy against multiple strains of influenza viruses .

Table 2: Antiviral Efficacy of Selected Pyrazole Derivatives

CompoundTarget VirusEC50 (nM)
15Influenza A50
20Measles Virus60
12Yellow Fever VirusNot specified

Synthesis and Mechanism of Action

The synthesis of 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves multi-step reactions that typically include the formation of the pyrrolo-pyrazine core followed by sulfonylation with naphthalene sulfonyl chloride. The mechanism often involves nucleophilic attack on electrophilic centers facilitated by the presence of the sulfonyl group, which enhances the reactivity of the compound.

Case Study: Synthesis Pathway

A detailed synthesis pathway includes:

  • Preparation of the pyrrolo-pyrazine scaffold.
  • Sulfonylation using naphthalene sulfonyl chloride.
  • Purification through column chromatography.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[1,2-a]pyrazine Core

Position 1 Modifications

1-(4-Methoxyphenyl) Analogs (3d, ): Replacing the 4-fluorophenyl with 4-methoxyphenyl introduces an electron-donating methoxy group. Impact: Increased electron density on the core, as evidenced by upfield shifts in aromatic protons (e.g., δ 6.95–6.89 ppm for methoxy-adjacent protons vs. δ 7.27–7.35 ppm for fluorophenyl analogs) . Synthetic Yield: Not explicitly reported, but methoxy groups typically enhance solubility and reaction yields in cross-coupling steps.

1-(p-Tolyl) Analogs (3b, ) :

  • A methyl group at the para position of the phenyl ring (vs. fluorine) increases hydrophobicity.
  • NMR Data : Distinct methyl signal at δ 2.37 ppm (s, 3H) , absent in the fluorophenyl target compound.
Position 2 Modifications

Naphthalene-2-Sulfonyl vs. Acyl Groups (): The target compound’s naphthalene sulfonyl group contrasts with 4-methoxy-3-(trifluoromethyl)benzoyl in V003-3819 .

Phenyl vs. Naphthalene Substituents (3d, ): A simple phenyl group at position 2 (vs.

Core Structure Variations

A. Dipyrrolopyrazine Derivatives (11c, )
  • Core : Extended dipyrrolo[3,2-b:3',2'-e]pyrazine system.
  • Impact : Extended conjugation alters optical properties (e.g., absorption/emission profiles) and increases molecular rigidity .
  • Substituents : Methyl groups at positions 1 and 5 (δ 3.92 ppm, s, 3H) enhance lipophilicity vs. the target’s sulfonyl group.
B. Pyrrolo[1,2-b]pyrazole Derivatives () :
  • Core : Pyrrolo[1,2-b]pyrazole differs in nitrogen placement, reducing basicity compared to pyrrolo[1,2-a]pyrazine.

Key Findings and Implications

Steric and Solubility Trade-offs : The naphthalene sulfonyl group in the target compound may hinder solubility but improves binding specificity through steric complementarity.

Synthetic Accessibility : Analogs with simpler substituents (e.g., methyl or methoxy) report higher yields (e.g., 75% for 4d in ), suggesting the target’s sulfonyl group complicates synthesis.

Biological Activity

1-(4-Fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core with a fluorophenyl group and a naphthalene sulfonyl moiety. Its unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. Additionally, the fluorophenyl group may influence the compound's lipophilicity and overall pharmacokinetic profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies: Compounds similar to 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Research has indicated that pyrazole derivatives can act as antitumor agents by inhibiting key signaling pathways involved in cancer progression:

  • Mechanistic Insights: Pyrazole derivatives have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities . These targets are critical in various cancers, making the compound a candidate for further antitumor drug development.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been explored in various studies:

  • In Vivo Models: Compounds derived from pyrrolo[1,2-a]pyrazine have exhibited significant anti-inflammatory effects in rodent models through the inhibition of COX-2 enzymes . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Antimicrobial Resistance: A study evaluated the effectiveness of pyrrolo[1,2-a]pyrazine derivatives against resistant bacterial strains. The results indicated that modifications to the chemical structure could enhance antimicrobial potency .
  • Antitumor Efficacy: In a preclinical model of breast cancer, a derivative demonstrated substantial tumor reduction when administered in conjunction with standard chemotherapy .

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryCOX-2 inhibition

Q & A

Q. What are the key synthetic strategies for preparing pyrrolo[1,2-a]pyrazine derivatives like 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-pyrrolo[1,2-a]pyrazine?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrrolo-pyrazine core, followed by sulfonylation using naphthalene-2-sulfonyl chloride under inert conditions.
  • Protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions during fluorophenyl substitution.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol/water mixtures.
    Validation requires NMR (¹H/¹³C), HRMS , and HPLC purity analysis (>95%) .

Q. Which spectroscopic and analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the fluorophenyl (δ 7.2–7.4 ppm), naphthalene-sulfonyl (δ 8.0–8.5 ppm), and pyrrolo-pyrazine protons (δ 3.5–4.2 ppm for CH₂ groups).
  • X-ray crystallography : Resolve stereochemistry and confirm sulfonyl-group orientation.
  • FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode) .

Advanced Research Questions

Q. How can computational methods predict the electronic excited-state dynamics of this compound?

Methodological Answer:

  • Use multiconfiguration time-dependent Hartree (MCTDH) methods to model nuclear motion in all vibrational modes (up to 24 modes).
  • Construct a realistic Hamiltonian incorporating S₁/S₂ potential energy surfaces and vibronic couplings.
  • Validate predictions against experimental UV-Vis absorption spectra and transient fluorescence decay profiles .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-validate using density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to refine excited-state geometries.
  • Conduct molecular dynamics (MD) simulations to assess thermal fluctuations in solution or solid-state environments.
  • Reconcile discrepancies by adjusting solvent effects (PCM model) or vibrational mode scaling factors in computational models .

Q. How does the naphthalene-2-sulfonyl group influence electronic properties in material science applications?

Methodological Answer:

  • The sulfonyl group acts as an electron-withdrawing substituent , lowering the LUMO energy and enhancing charge transport in coordination polymers.
  • Study conductivity via four-probe DC measurements and magnetic coupling via SQUID magnetometry (e.g., in Cr-pyrazine frameworks).
  • Compare with analogs lacking sulfonyl groups to isolate its contribution to redox activity .

Q. What strategies optimize crystal engineering for noncentrosymmetric packing in pyrrolo-pyrazine derivatives?

Methodological Answer:

  • Design ligands with helical chain motifs (e.g., Zn-pyrazine-MoO₂F₄ frameworks) to enforce acentric packing.
  • Prioritize cis-coordination geometries (e.g., cis-MoO₂F₄) and π-π stacking between naphthalene and fluorophenyl groups.
  • Use PXRD and second-harmonic generation (SHG) to confirm noncentrosymmetry .

Q. How can energy transfer mechanisms involving this compound be experimentally studied?

Methodological Answer:

  • Measure phosphorescence lifetimes using time-resolved spectroscopy (e.g., pulsed laser excitation at 380 nm).
  • Compare emission decay rates at varying distances from metallic surfaces (e.g., Ag/Ar interfaces) to test Förster resonance energy transfer (FRET) models.
  • Adjust quantum yield (η) parameters in theoretical models to match experimental lifetime data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.